molecular formula C22H22FN3O B6477194 1-(4-fluorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}cyclopropane-1-carboxamide CAS No. 2640831-00-9

1-(4-fluorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}cyclopropane-1-carboxamide

Cat. No. B6477194
CAS RN: 2640831-00-9
M. Wt: 363.4 g/mol
InChI Key: PSOCFJWVPFCQOJ-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}cyclopropane-1-carboxamide is a useful research compound. Its molecular formula is C22H22FN3O and its molecular weight is 363.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(4-fluorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}cyclopropane-1-carboxamide is 363.17469050 g/mol and the complexity rating of the compound is 508. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Insecticidal Activity

The compound’s arylpyrazole core makes it a potential insecticide. Researchers have designed and synthesized novel flupyrimin derivatives containing this core. Bioassays revealed that several of these compounds exhibited excellent insecticidal activity against Plutella xylostella, a notorious pest. Notably, compounds A3, B1-B6, D4, and D6 achieved 100% lethality at 400 μg/ml, while B2, B3, and B4 maintained over 70% activity even at a lower concentration of 25 μg/ml .

Antileishmanial and Antimalarial Properties

Pyrazole-bearing compounds have diverse pharmacological effects, including potent antileishmanial and antimalarial activities. While not directly studied for this specific compound, the pyrazole moiety’s presence suggests potential in combating parasitic diseases .

Chiral Intermediates for Asymmetric Synthesis

The compound can serve as a chiral intermediate due to its valuable structure. Chiral intermediates find applications in asymmetric synthesis, contributing to the development of enantioselective reactions and drug discovery .

Reactivity Toward Nitrogen-Containing Nucleophiles

Researchers have explored the reactivity of this compound toward nitrogen-containing 1,2- and 1,3-binucleophiles. Understanding its behavior in various reactions contributes to synthetic strategies and functionalization .

Mechanism of Action

Target of Action

The primary target of this compound is the human estrogen alpha receptor (ERα) . ERα is a nuclear receptor that is activated by the hormone estrogen. It is involved in various physiological processes, including the regulation of the menstrual cycle and reproductive development. It also plays a role in pathological processes such as breast cancer .

Mode of Action

The compound interacts with its target, ERα, by binding to it. The binding affinity of the compound to ERα is close to that of 4-OHT, a native ligand . This suggests that the compound may act as an agonist or antagonist of ERα, depending on the context. The exact nature of this interaction and the resulting changes in the receptor’s activity would require further investigation.

Biochemical Pathways

While the specific biochemical pathways affected by this compound are not explicitly mentioned in the search results, it can be inferred from its target that it likely impacts pathways involving estrogen signaling. Estrogen signaling plays a crucial role in numerous biological processes, including cell growth, differentiation, and function. Disruption of this pathway can lead to various pathological conditions, including cancer .

Pharmacokinetics

The presence of a fluorine atom in the compound could potentially enhance its bioavailability, as fluorinated compounds are known to have greater stability and can increase the binding affinity of the protein-ligand complex .

properties

IUPAC Name

1-(4-fluorophenyl)-N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O/c1-26-20(11-15-25-26)17-4-2-16(3-5-17)10-14-24-21(27)22(12-13-22)18-6-8-19(23)9-7-18/h2-9,11,15H,10,12-14H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSOCFJWVPFCQOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)C3(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}cyclopropane-1-carboxamide

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